molecular formula C8H6BrFO3 B2664771 2-Bromo-3-fluoro-4-methoxybenzoic acid CAS No. 1698102-04-3

2-Bromo-3-fluoro-4-methoxybenzoic acid

Cat. No.: B2664771
CAS No.: 1698102-04-3
M. Wt: 249.035
InChI Key: QBCAMMMOHKKIPT-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-4-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-fluoro-4-methoxybenzoic acid is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (methoxy) on the aromatic ring influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

2-Bromo-3-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, fluorine, and methoxy groups allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-bromo-3-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCAMMMOHKKIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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